

Structural Elucidation of Antiviral Agent 12: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Antiviral agent 12	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel viral threats necessitates the rapid discovery and development of effective antiviral therapeutics.[1] Structural biology is foundational to this effort, providing critical insights into the three-dimensional frameworks of viral proteins and their interactions with inhibitors.[1][2][3] This guide details the comprehensive structural elucidation of **Antiviral Agent 12**, a novel, potent inhibitor identified from a high-throughput screening campaign against a key viral polymerase.

The process of determining a molecule's structure is a systematic undertaking that employs a range of analytical techniques.[4][5][6] High-resolution mass spectrometry (HRMS) is first used to determine the precise molecular formula.[7][8][9] Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms.[10][11] Finally, single-crystal X-ray crystallography can be used to unambiguously determine the absolute stereochemistry of chiral molecules, providing a definitive three-dimensional structure.[12][13][14] This document outlines the application of these methods to conclusively define the chemical structure of **Antiviral Agent 12**.

Initial Characterization & Mass Spectrometry

Antiviral Agent 12 was isolated as a crystalline white solid. The initial step in its characterization was to determine its molecular formula using High-Resolution Mass



Spectrometry (HRMS).

HRMS Data

The compound was analyzed by ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometry in positive ion mode. The resulting data provided a precise mass for the protonated molecular ion [M+H]⁺.

Parameter	Observed Value
Ion Mode	ESI Positive
[M+H]+ (Observed)	428.1638
Molecular Formula	C22H26N3O4S
[M+H]+ (Calculated)	428.1644
Mass Error	-1.4 ppm
Rings + Double Bonds	11

The exceptionally low mass error provides high confidence in the assigned molecular formula of C₂₂H₂₆N₃O₄S.

NMR Spectroscopic Analysis

To establish the planar structure and atomic connectivity of **Antiviral Agent 12**, a suite of NMR experiments was conducted in DMSO-d₆. Nuclear Magnetic Resonance spectroscopy is a powerful tool that reveals the chemical environment and relationships of atoms within a molecule.[4][5][10][11]

¹H and ¹³C NMR Data

The proton (1 H) and carbon (13 C) NMR spectra provided the foundational data for the structural assignment. The chemical shifts (δ) are reported in parts per million (ppm).



Position	δ ¹³ C (ppm)	δ ¹H (ppm, mult., J in Hz)	Key HMBC Correlations (¹H → ¹³C)	Key COSY Correlations (¹H ↔ ¹H)
1	168.5	-	-	-
2	118.2	7.85 (d, 8.0)	C-1, C-3, C-4, C- 9	H-3
3	125.4	7.15 (t, 8.0)	C-2, C-4a	H-2, H-4
4	122.1	7.40 (d, 8.0)	C-2, C-4a, C-9a	H-3
4a	135.1	-	-	-
5	55.3	4.85 (t, 6.5)	C-1, C-5a, C-6	H-6a, H-6b
5a	130.2	-	-	-
6	32.1	2.10 (m), 1.95 (m)	C-5, C-5a, C-7	H-5, H-7a, H-7b
7	28.9	1.80 (m)	C-5a, C-6, C-8	H-6a, H-6b, H-8
8	48.2	3.95 (dd, 9.0, 5.0)	C-7, C-8a, C-9	H-7a, H-7b
8a	128.5	-	-	-
9	145.3	-	-	-
9a	138.6	-	-	-
1'	132.8	-	-	-
2', 6'	129.5	7.55 (d, 8.5)	C-4', C-1'	H-3', H-5'
3', 5'	115.2	6.90 (d, 8.5)	C-1', C-4'	H-2', H-6'
4'	159.8	-	-	-
OMe	55.9	3.75 (s)	C-4'	-
1"	136.4	-	-	-
2"	65.1	4.50 (s)	C-1", C-3"	-



3"	172.3	-	-	-
NH	-	11.2 (s, br)	C-1, C-9a	-
NH ₂	-	8.50 (s, br)	C-1"	-

Structural Assembly from 2D NMR Data

Analysis of 2D NMR data, specifically COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), allowed for the assembly of molecular fragments.

- Fragment A (Carbazole Core): COSY correlations between H-2, H-3, and H-4 established an aromatic spin system. HMBC correlations from these protons and the broad NH proton at 11.2 ppm to the surrounding quaternary carbons confirmed a carbazole ring system.
- Fragment B (p-Methoxyphenyl Group): A characteristic AA'BB' spin system (doublets at 7.55 and 6.90 ppm) along with a strong singlet at 3.75 ppm (OMe) indicated a p-methoxyphenyl group. An HMBC correlation from H-2'/6' to the sulfonamide sulfur-bearing carbon (C-9) linked this fragment to the carbazole core.
- Fragment C (Aliphatic Ring & Sidechain): COSY correlations connected protons from
 position 5 through 8, establishing the saturated heterocyclic ring. The connection of this ring
 to the carbazole core was confirmed by HMBC correlations from H-5 and H-8 to carbons
 within the aromatic system. A key HMBC from the NH₂ protons to C-1" and from the H-2"
 protons to C-8 established the aminoacetamide sidechain at position 8.

The combined analysis of these data points led to the proposed planar structure of **Antiviral Agent 12**.

Stereochemical Determination by X-ray Crystallography

While NMR established the connectivity, the absolute configuration of the two stereocenters (C-5 and C-8) remained to be determined. Single-crystal X-ray diffraction is the most reliable method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry.[12][13][14][15]



Antiviral Agent 12 was crystallized from a methanol/water solution, yielding diffraction-quality single crystals.

Crystallographic Data

Parameter	Value
Crystal System	Orthorhombic
Space Group	P212121
a, b, c (Å)	10.21, 15.88, 24.56
α, β, γ (°)	90, 90, 90
Resolution (Å)	0.78
R-factor	0.035
Flack Parameter	0.02(4)

The analysis confirmed the proposed connectivity from NMR. The value of the Flack parameter, being close to zero, unambiguously established the absolute configuration as (5R, 8S).[16]

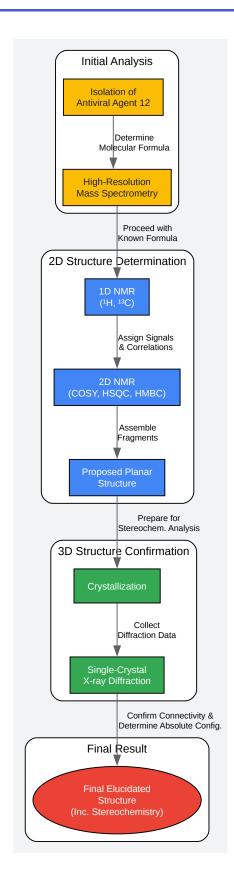
Final Elucidated Structure

The culmination of HRMS, comprehensive 1D/2D NMR spectroscopy, and single-crystal X-ray diffraction data provides the unequivocal structure of **Antiviral Agent 12** as: (5R,8S)-8-(2-aminoacetamido)-5-(4-methoxyphenylsulfonyl)-5,6,7,8-tetrahydro-9H-carbazole-1-carboxamide.

Visualized Workflows and Pathways

To clarify the processes and relationships described, the following diagrams were generated.

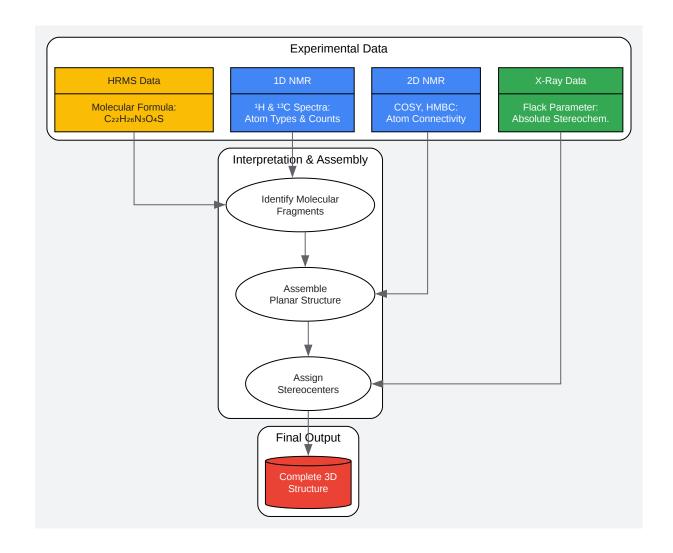




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Overall workflow for the structural elucidation of **Antiviral Agent 12**.

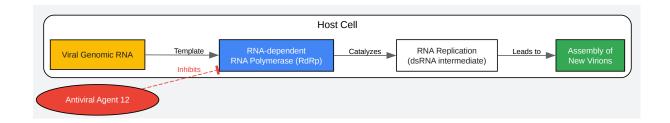




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Logical flow of data integration for structure determination.





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Hypothesized mechanism of action via inhibition of viral RdRp.

Experimental Protocols High-Resolution Mass Spectrometry (HRMS)

A solution of **Antiviral Agent 12** (0.1 mg/mL in methanol) was infused into a Bruker maXis II ESI-QTOF mass spectrometer at a flow rate of 3 μL/min. The instrument was operated in positive ion mode with a capillary voltage of 4500 V. The nebulizer gas (N₂) was set to 0.4 bar, and the dry gas was set to 4.0 L/min at 180 °C. Data was acquired over a mass range of m/z 100-1500. Sodium formate was used as an internal calibrant for mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were recorded on a Bruker Avance III HD 600 MHz spectrometer equipped with a cryoprobe. Approximately 5 mg of **Antiviral Agent 12** was dissolved in 0.5 mL of DMSO-d₆. ¹H NMR spectra were acquired with a spectral width of 16 ppm and 64k data points. ¹³C NMR spectra were acquired with a spectral width of 240 ppm and 64k data points. 2D experiments (COSY, HSQC, HMBC) were run using standard Bruker pulse programs and parameters, with optimization of the HMBC experiment for a long-range coupling constant of 8 Hz.

Single-Crystal X-ray Diffraction

A suitable single crystal of **Antiviral Agent 12** was mounted on a MiTeGen loop. Data were collected on a Bruker D8 VENTURE diffractometer with a PHOTON 100 CMOS detector using Mo K α radiation (λ = 0.71073 Å) at a temperature of 100 K. The structure was solved using direct methods (SHELXT) and refined by full-matrix least-squares on F² using SHELXL within



the OLEX2 software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

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